molecular formula C26H29Cl2N7O4S B11934718 IQS-019 mesylate

IQS-019 mesylate

カタログ番号: B11934718
分子量: 606.5 g/mol
InChIキー: WZKVSBCDVWAFQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mesylate salts (methanesulfonate salts) are widely utilized in pharmaceuticals to enhance solubility, stability, and bioavailability of active compounds. For instance, the mesylate form of deferoxamine (DFO) improves solubility for iron chelation , while apatinib mesylate and exatecan mesylate demonstrate superior aqueous solubility compared to their parent compounds . Mesylate salts are particularly advantageous for parenteral administration due to their stability in acidic environments and enhanced dissolution rates .

特性

分子式

C26H29Cl2N7O4S

分子量

606.5 g/mol

IUPAC名

4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid

InChI

InChI=1S/C25H25Cl2N7O.CH4O3S/c1-32-10-12-34(13-11-32)16-8-6-15(7-9-16)29-25-30-22(28)18-14-17(24(35)33(2)23(18)31-25)21-19(26)4-3-5-20(21)27;1-5(2,3)4/h3-9,14H,10-13H2,1-2H3,(H3,28,29,30,31);1H3,(H,2,3,4)

InChIキー

WZKVSBCDVWAFQH-UHFFFAOYSA-N

正規SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C4C=C(C(=O)N(C4=N3)C)C5=C(C=CC=C5Cl)Cl)N.CS(=O)(=O)O

製品の起源

United States

準備方法

合成経路および反応条件: IQS-019 メシル酸塩の合成には、コア構造の形成、それに続く官能基修飾を含む複数のステップが含まれます。 合成経路と反応条件の詳細な情報は、一般公開されていない。 合成には、通常、最終生成物の純度と収率を確保するために、有機溶媒、触媒、および制御された反応条件を使用します .

工業的製造方法: IQS-019 メシル酸塩の工業的製造は、バッチまたは連続フロープロセスを含む大規模な有機合成技術を使用する可能性があります。 製造プロセスは、化合物の整合性と安全性を確保するために、厳格な品質管理基準に従う必要があります .

類似化合物との比較

Comparison with Similar Mesylate Compounds

Antiviral Mesylate Compounds

Compound Parent Drug Mechanism of Action Key Findings Evidence ID
Nelfinavir mesylate Nelfinavir HIV-1 protease inhibitor; inhibits HSV-1/2 Reduces viral particle maturation; in Phase II trials for Kaposi’s sarcoma.
Camostat mesylate Camostat Serine protease inhibitor (TMPRSS2 blocker) Blocks SARS-CoV-2 entry; docking score: −4.52 (Glide).
Nafamostat mesylate Nafamostat Serine protease inhibitor; anticoagulant Empirically dosed (5–30 mg/hr) in CKRT; no dose-filter life correlation.
  • Key Contrasts :
    • Nelfinavir mesylate targets viral proteases, whereas camostat/nafamostat mesylate inhibit host proteases critical for viral entry .
    • Nafamostat mesylate lacks evidence-based dosing guidelines despite widespread use in CKRT, highlighting a research gap compared to nelfinavir’s established antiviral protocols .

Anticancer Mesylate Compounds

Compound Parent Drug Mechanism of Action Key Findings Evidence ID
Eribulin mesylate Eribulin Microtubule dynamics inhibitor Induces neuropathy in mice (comparable to paclitaxel); derived from sponges.
Apatinib mesylate Apatinib Tyrosine kinase inhibitor (VEGFR-2) Global market growth driven by oncology demand; production dominated in China.
Benztropine mesylate Benztropine Acetylcholine/dopamine receptor blocker Inhibits breast cancer stem cells (BCSCs) in vitro and in vivo.
  • Key Contrasts :
    • Eribulin mesylate and apatinib mesylate target microtubules and angiogenesis, respectively, while benztropine mesylate acts on neurotransmitter receptors to suppress BCSCs .
    • Apatinib mesylate has a well-established production framework, whereas benztropine’s anti-CSC activity is still exploratory .

Other Therapeutic Mesylate Compounds

Compound Parent Drug Therapeutic Use Key Advantages Evidence ID
Dolasetron mesylate Dolasetron Anti-emetic (chemotherapy-induced) Equivalent efficacy to ondansetron; additive dexamethasone benefit.
Busulphan Busulfan DNA alkylating agent Optimal activity with four-carbon chain (methanesulfonate groups).
  • Key Contrasts :
    • Busulphan leverages mesylate groups for DNA cross-linking (66% efficiency with dual mesylates), while dolasetron mesylate focuses on serotonin receptor antagonism .

Q & A

Basic: What validated analytical methods are suitable for quantifying IQS-019 mesylate in pharmaceutical formulations?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for quantifying IQS-019 mesylate. Key parameters include:

  • Column: C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile phase: Methanol:buffer (e.g., phosphate, pH 3.0) in gradient or isocratic mode.
  • Detection wavelength: Optimize based on UV-Vis absorption maxima (e.g., 272–343 nm, as validated for gemifloxacin mesylate) .
  • Validation: Ensure linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) across the concentration range. For impurity profiling (e.g., dimer formation), tandem mass spectrometry (LC-MS/MS) is recommended .

Basic: How should IQS-019 mesylate be stored to maintain stability during experiments?

Answer: Store IQS-019 mesylate in airtight, light-resistant containers at 2–8°C. Photostability studies on analogous mesylates (e.g., osimertinib mesylate) show degradation under UV light, necessitating dark storage. For long-term stability, lyophilization and desiccation are advised. Monitor purity via periodic HPLC analysis .

Basic: What in vitro models are appropriate for preliminary efficacy testing of IQS-019 mesylate?

Answer: Use cell lines relevant to the target pathology (e.g., cancer, metabolic disorders). For cytotoxicity assays:

  • Dose range: 100–500 µM (based on deferoxamine mesylate studies) .
  • Exposure time: 24–48 hours.
  • Endpoints: Measure viability (MTT assay), apoptosis (Annexin V/PI staining), and target protein expression (Western blot for markers like CYP11A1 or StAR) .

Advanced: How can researchers resolve contradictions in IQS-019 mesylate’s efficacy across different disease models?

Answer: Conduct cross-model validation using:

  • Orthogonal assays: Compare in vitro (cell lines) and in vivo (e.g., Sprague-Dawley rats) results .
  • Mechanistic studies: Profile kinase inhibition (SPR or ITC) and downstream signaling (RNA-seq) to identify context-dependent pathways.
  • Statistical tools: Apply Design of Experiments (DoE) to optimize variables (dose, exposure time) and identify confounding factors .

Advanced: What strategies mitigate synthesis challenges for IQS-019 mesylate derivatives?

Answer: Mesylate precursors often face stability issues (e.g., cyclization via nucleophilic attack, as seen in pyridinium derivatives). Mitigation approaches:

  • Low-temperature synthesis: Conduct reactions at ≤0°C to slow degradation.
  • Protecting groups: Use tert-butyloxycarbonyl (Boc) to block reactive amines.
  • Real-time monitoring: Employ LC-MS to detect intermediates and adjust conditions dynamically .

Advanced: How can researchers validate IQS-019 mesylate’s target engagement in complex biological systems?

Answer: Use a multi-modal approach:

  • Biochemical assays: Radiolabeling (e.g., ¹⁸F for PET imaging) to track distribution. Note: Preclude radiolabeling if precursor instability is observed .
  • Thermal shift assays: Measure target protein melting temperature (Tm) shifts upon ligand binding.
  • In-cell Western blotting: Quantify phosphorylated targets (e.g., BCR-ABL in CML models) .

Advanced: What experimental controls are critical for in vivo studies of IQS-019 mesylate?

Answer: Include:

  • Vehicle controls: Administer mesylate-free formulations to isolate solvent effects.
  • Positive controls: Use established inhibitors (e.g., imatinib mesylate for tyrosine kinase studies) .
  • Dose escalation: Test 25–1000 mg/kg (oral or intraperitoneal) to identify therapeutic windows, referencing protocols from STI571 trials .

Advanced: How can formulation design enhance IQS-019 mesylate’s bioavailability?

Answer: Optimize using polymer-based matrices:

  • Polymer selection: Hydroxypropyl methylcellulose (HPMC) improves solubility and delays precipitation .
  • Plasticizers: Add glycerin (10–20% w/w) to enhance film flexibility and drug release.
  • pH modifiers: Citric acid (1–2% w/w) adjusts microenvironment pH to prevent degradation .

Advanced: How should researchers interpret conflicting data from kinase profiling assays?

Answer: Address discrepancies via:

  • Kinase panel redundancy: Test across multiple panels (e.g., Eurofins vs. Reaction Biology).
  • ATP concentration titration: Vary ATP levels (1–100 µM) to assess competitive inhibition.
  • Structural modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis .

Advanced: What methodologies confirm IQS-019 mesylate’s mechanism of action in heterogeneous tumor models?

Answer: Combine:

  • Single-cell RNA sequencing: Identify subpopulations responsive to treatment.
  • Pharmacodynamic biomarkers: Measure target phosphorylation (e.g., LC-MS/MS for phosphopeptides).
  • Patient-derived xenografts (PDX): Validate efficacy in models retaining tumor heterogeneity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。